molecular formula C20H32ClN3 B14428083 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine CAS No. 81815-24-9

1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine

Cat. No.: B14428083
CAS No.: 81815-24-9
M. Wt: 349.9 g/mol
InChI Key: LQHMJSKRVOVOLX-UHFFFAOYSA-N
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Description

1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is an organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine typically involves the diazotization of an aromatic amine followed by coupling with a piperidine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. For instance, the diazotization can be carried out using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is unique due to its specific diazenyl group and the presence of a long chlorononyl chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

81815-24-9

Molecular Formula

C20H32ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

[4-(9-chlorononyl)phenyl]-piperidin-1-yldiazene

InChI

InChI=1S/C20H32ClN3/c21-16-8-5-3-1-2-4-7-11-19-12-14-20(15-13-19)22-23-24-17-9-6-10-18-24/h12-15H,1-11,16-18H2

InChI Key

LQHMJSKRVOVOLX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)CCCCCCCCCCl

Origin of Product

United States

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